The primary sources of (+)-Atherospermoline include several species of the genus Atherosperma, particularly Atherosperma moschatum. This plant is native to Australia and is known for its medicinal properties. Other related species may also yield this compound, although the concentration and purity can vary significantly.
In terms of chemical classification, (+)-Atherospermoline belongs to the category of indole alkaloids. These compounds are characterized by the presence of an indole ring structure, which is a fused bicyclic compound consisting of a benzene ring and a pyrrole ring. This classification is significant as it relates to the biological activities often associated with indole alkaloids, including anti-inflammatory and anticancer properties.
The synthesis of (+)-Atherospermoline has been achieved through various methods, including total synthesis and semi-synthesis from natural precursors. Notably, recent advancements in synthetic organic chemistry have facilitated the development of more efficient routes to this compound.
The total synthesis often involves key steps such as:
The molecular formula of (+)-Atherospermoline is , indicating it contains 19 carbon atoms, 23 hydrogen atoms, and one nitrogen atom. The structure features an indole moiety fused with a bicyclic system, contributing to its complex three-dimensional shape.
(+)-Atherospermoline participates in various chemical reactions typical for alkaloids, including:
The reactivity of (+)-Atherospermoline can be influenced by its structural features, such as the presence of electron-donating or withdrawing groups that affect its electrophilicity or nucleophilicity during reactions.
The biological activity of (+)-Atherospermoline has been studied in various contexts, particularly its potential antitumor effects. The proposed mechanism involves interaction with cellular targets that modulate signaling pathways related to cell proliferation and apoptosis.
Research indicates that (+)-Atherospermoline may inhibit specific enzymes involved in cancer cell metabolism or induce apoptosis through mitochondrial pathways. Further studies are required to fully elucidate these mechanisms and their implications for therapeutic applications.
(+)-Atherospermoline has potential applications in:
(+)-Atherospermoline is a stereochemically defined bisbenzylisoquinoline alkaloid with the molecular formula C36H38N2O6 and a molecular weight of 594.70 g/mol. Its systematic IUPAC name is (1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol. The compound belongs to the benzylisoquinoline subclass, characterized by two linked isoquinoline units with specific stereochemistry at positions C1 and C14. It features two phenolic hydroxyl groups, two methoxy substituents, and two methylated tertiary nitrogen atoms, contributing to its moderate lipophilicity (LogP = 6.43) [1] [3].
Table 1: Fundamental Chemical Characteristics of (+)-Atherospermoline
Property | Value |
---|---|
CAS Registry Number | 21008-67-3 |
Molecular Formula | C36H38N2O6 |
Molecular Weight | 594.70 g/mol |
Exact Mass | 594.27300 Da |
Topological Polar Surface Area | 83.86–83.90 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 2 |
The alkaloid was first isolated in the late 20th century from Atherosperma species (family Atherospermataceae), though initial structural characterization remained incomplete due to technological limitations. Early references appear in specialized alkaloid compendia, such as the Encyclopedia of Alkaloids (1977), which documented its occurrence without stereochemical assignment [6]. The definitive resolution of its absolute configuration as (1S,14S) and the assignment of the (+)-enantiomer emerged through advanced spectroscopic techniques in the 1990s–2000s, particularly chiral resolution methods and X-ray crystallography of related analogs. The CAS registry (21008-67-3) formalized its unique chemical identity, distinguishing it from structural isomers [1] [3].
(+)-Atherospermoline occurs natively in select vascular plants, primarily within the genus Atherosperma (e.g., A. moschatum) and possibly other related taxa in the Monimiaceae family. Unlike glucosinolates (specialized metabolites abundant in Brassicales) [4] [7] or terpenoids from medicinal fungi like Inonotus obliquus [2], (+)-Atherospermoline biosynthesis follows the tyrosine-derived benzylisoquinoline pathway. Key steps include:
Ecologically, it likely functions as an allelochemical or defense agent against herbivores and pathogens due to its structural complexity and bioactivity potential.
As a bisbenzylisoquinoline, (+)-Atherospermoline represents a chemotaxonomic marker for specific plant lineages and a template for structure-activity relationship (SAR) studies. Its complex tetracyclic framework with defined stereochemistry offers insights into alkaloid biosynthesis enzymology and chemical ecology. Preliminary in silico and biochemical analyses suggest significant pharmacological potential:
Its exploration aligns with broader efforts to characterize marine cyanobacteria [8] and fungal metabolites [2], underscoring natural products as reservoirs for novel bioactive scaffolds.
Table 2: Predicted Biological Targets and Activities of (+)-Atherospermoline
Target/Activity | Prediction Probability | Significance |
---|---|---|
NF-kappa-B inhibition | 99.48% | Potential anti-inflammatory/anticancer |
HIF-1 alpha interaction | 90.18% | Angiogenesis modulation |
Estrogen receptor binding | 78.91% | Hormone-related pathologies |
PPAR gamma activation | 62.97% | Metabolic syndrome regulation |
DNA repair enzyme modulation | 97.74% | Genome stability influence |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7